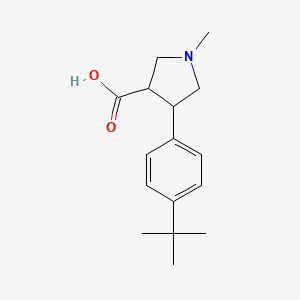
(R)-8-Methoxy-6-methylchroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-8-Methoxy-6-methylchroman-4-amine is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a methoxy group at the 8th position, a methyl group at the 6th position, and an amine group at the 4th position on the chroman ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Methoxy-6-methylchroman-4-amine typically involves several steps:
Starting Material: The synthesis often begins with a suitable chroman derivative.
Methoxylation: Introduction of the methoxy group at the 8th position can be achieved using methanol in the presence of a catalyst.
Methylation: The methyl group at the 6th position is introduced using methyl iodide and a base.
Amination: The amine group at the 4th position is introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of ®-8-Methoxy-6-methylchroman-4-amine may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Catalysts: Employing specific catalysts to enhance reaction rates and yields.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the amine group, converting it to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction typically yields primary amines.
Substitution: Substitution reactions can produce various amine derivatives.
Scientific Research Applications
Chemistry
®-8-Methoxy-6-methylchroman-4-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.
Industry
In the industrial sector, ®-8-Methoxy-6-methylchroman-4-amine is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-8-Methoxy-6-methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-6-methylchroman-4-amine: Lacks the chiral center.
6-Methylchroman-4-amine: Lacks the methoxy group.
8-Methoxychroman-4-amine: Lacks the methyl group.
Uniqueness
®-8-Methoxy-6-methylchroman-4-amine is unique due to its specific substitution pattern and chirality, which can result in distinct biological activities and interactions compared to its analogs.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(4R)-8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8-9(12)3-4-14-11(8)10(6-7)13-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m1/s1 |
InChI Key |
XCLYQNGEHKOQKA-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)OC)OCC[C@H]2N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)OCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-6-methyl-3-(o-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13027385.png)
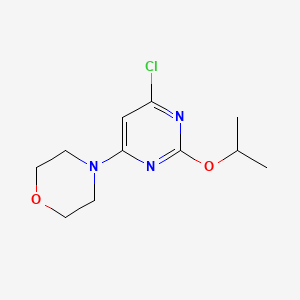
![Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B13027398.png)
![2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13027401.png)
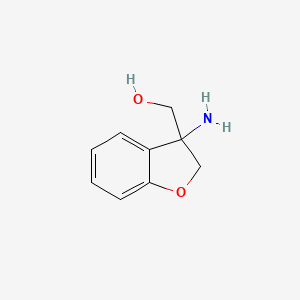
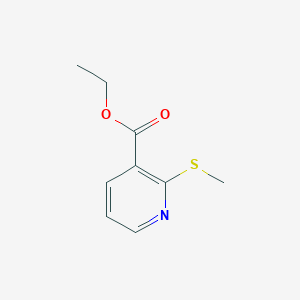
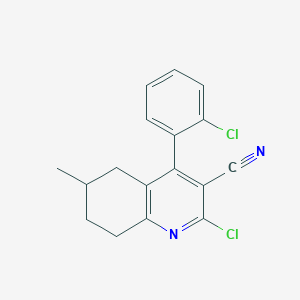
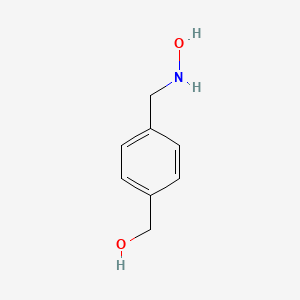
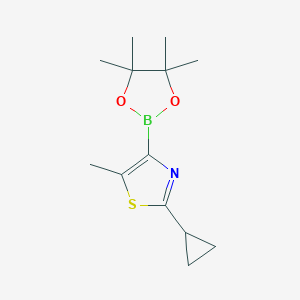
![N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B13027437.png)
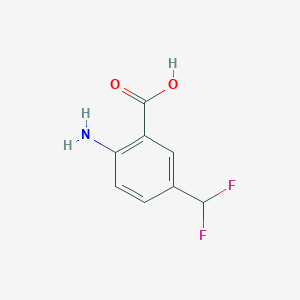

![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B13027459.png)
